TNF-α Release Inhibition: A Unique Biochemical Profile Compared to Pomalidomide and Lenalidomide
In direct assays measuring the inhibition of TNF-α release from stimulated peripheral blood mononuclear cells (PBMCs), 4-Nitrothalidomide demonstrates an IC50 of 580 nM [1]. This value is significantly less potent than its downstream analog, pomalidomide, which exhibits IC50 values in the low nanomolar range (e.g., 13 nM) in similar assays , and far less potent than lenalidomide, which is reportedly 50,000 times more potent than thalidomide at inhibiting TNF-α [2]. This data quantitatively establishes 4-Nitrothalidomide as a moderate TNF-α inhibitor, a profile that is useful for studying structure-activity relationships (SAR) and for applications where high-potency immunomodulation is not the primary objective.
| Evidence Dimension | Inhibition of TNF-α release |
|---|---|
| Target Compound Data | IC50 = 580 nM |
| Comparator Or Baseline | Pomalidomide: IC50 = 13 nM; Lenalidomide: IC50 (estimated) << 100 nM (relative to thalidomide) |
| Quantified Difference | 4-Nitrothalidomide is approximately 44.6-fold less potent than pomalidomide and far less potent than lenalidomide. |
| Conditions | LPS-stimulated human PBMC (peripheral blood mononuclear cells) assay for TNF-α release. |
Why This Matters
This moderate activity confirms its utility as a pharmacological tool compound for SAR studies and as a negative control in high-potency IMiD experiments, rather than as a therapeutic candidate, preventing procurement errors based on assumed high potency.
- [1] BindingDB. (n.d.). CHEMBL320695. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50474266 View Source
- [2] PMC. (n.d.). Immunomodulatory Compounds (IMiDs) in the Treatment of Multiple Myeloma. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
